molecular formula C11H12ClN3O2S B1404614 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride CAS No. 1351643-52-1

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride

Cat. No. B1404614
M. Wt: 285.75 g/mol
InChI Key: NGZFTZKHPOLDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride” is a chemical compound with the CAS Number: 1209492-78-3 . It has a molecular weight of 233.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form . It has a molecular weight of 233.72 .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity

    Some compounds synthesized from derivatives similar to the target compound exhibited antimicrobial properties. Specifically, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which are structurally related, showed antimicrobial activity in a study by Gein et al. (2015) Gein et al., 2015.

  • Anticancer Activity

    A study by Rao et al. (2018) on similar compounds, specifically 4,5,6,7-Tetrahydrothieno-pyridine derivatives, indicated potential applications in anticancer research. These compounds have shown a range of biological activities including antimicrobial, antiinflammatory, and anticancer activities Rao et al., 2018.

  • Chemical Synthesis and Transformations

    The compound's analogs have been involved in diverse chemical synthesis and transformation processes. For example, the synthesis of ethoxyphthalimido derived thiazolodihydropyridines with pyrazole and isoxazole systems from a common intermediate chalcone demonstrated complex chemical synthesis pathways Pemawat & Talesara, 2012.

  • HIV Integrase Strand Transfer Inhibition

    Boros et al. (2006) reported the synthesis of methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates and carboxamides, which showed significant enzyme inhibition of HIV integrase, indicating potential for antiviral research Boros et al., 2006.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.ClH/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11;/h1-2,5,12H,3-4,6H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZFTZKHPOLDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 2
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 3
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 4
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 6
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride

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